7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid
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Overview
Description
7-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid is a synthetic organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to exhibit good antimicrobial activity when the substituent on the 4-position contained halogens . This suggests that the fluoro group in the 7-position of this compound might play a crucial role in its interaction with its targets.
Biochemical Pathways
Benzofuran derivatives have been shown to have significant cell growth inhibitory effects on various types of cancer cells , suggesting that they may affect pathways related to cell proliferation and survival.
Result of Action
Benzofuran derivatives have been shown to have significant cell growth inhibitory effects on various types of cancer cells , suggesting that they may induce cell death or inhibit cell proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones. Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has also been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Halogen substitution reactions can occur at the fluorine position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic or basic conditions.
Major Products:
Oxidation: Formation of benzofuran-quinones.
Reduction: Formation of benzofuran-alcohols.
Substitution: Formation of halogenated benzofuran derivatives.
Scientific Research Applications
7-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Psoralen: Used in the treatment of skin diseases such as cancer or psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with therapeutic applications.
Angelicin: Known for its biological activities, including antimicrobial properties.
Uniqueness: 7-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability. This fluorinated derivative offers distinct advantages over non-fluorinated benzofurans in terms of potency and selectivity in various applications.
Properties
IUPAC Name |
7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c10-7-3-1-2-5-6(9(11)12)4-13-8(5)7/h1-3,6H,4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBFDMCUQBVSCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C(=CC=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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